4-Acetoxy-3-acetylbenzoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H10O5 |
|---|---|
Molecular Weight |
222.19 g/mol |
IUPAC Name |
3-acetyl-4-acetyloxybenzoic acid |
InChI |
InChI=1S/C11H10O5/c1-6(12)9-5-8(11(14)15)3-4-10(9)16-7(2)13/h3-5H,1-2H3,(H,14,15) |
InChI Key |
WAABZMKYYWXUPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)C(=O)O)OC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 Acetoxy 3 Acetylbenzoic Acid
Strategies for the De Novo Synthesis of 4-Acetoxy-3-acetylbenzoic Acid
The de novo synthesis of this compound is not widely documented in dedicated literature. However, a plausible and logical synthetic route can be devised based on well-established named reactions and functional group interconversions. The strategy hinges on the sequential introduction of the acetyl and acetoxy groups onto a benzoic acid backbone.
Precursor Selection and Functional Group Interconversions
A logical approach to the synthesis of this compound involves the selection of a readily available precursor that can be chemically modified. The most strategic immediate precursor is 3-acetyl-4-hydroxybenzoic acid scbt.com. The final step in the synthesis would then be a straightforward acetylation of the phenolic hydroxyl group.
The synthesis of the key intermediate, 3-acetyl-4-hydroxybenzoic acid, can be envisioned through the Fries rearrangement of 4-acetoxybenzoic acid . wikipedia.orgthermofisher.comorganic-chemistry.org The Fries rearrangement is a classic organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst. wikipedia.org In this case, the acyl group from the ester migrates to the aromatic ring. This reaction is ortho and para selective, meaning the acetyl group can migrate to the position ortho or para to the hydroxyl group. wikipedia.org
The desired product, 3-acetyl-4-hydroxybenzoic acid, is the ortho rearrangement product. The alternative para rearrangement would yield 5-acetyl-2-hydroxybenzoic acid. The control of regioselectivity between the ortho and para products is a critical aspect of this synthetic strategy.
Esterification: Protection of the hydroxyl group of 4-hydroxybenzoic acid as an acetate (B1210297) ester to form 4-acetoxybenzoic acid. This is typically achieved by reacting 4-hydroxybenzoic acid with acetic anhydride in the presence of an acid catalyst like concentrated sulfuric acid. uwimona.edu.jm
Fries Rearrangement: Rearrangement of 4-acetoxybenzoic acid to yield 3-acetyl-4-hydroxybenzoic acid. This key functional group interconversion transforms the phenolic ester into a hydroxy aryl ketone. wikipedia.org
Acetylation: Acetylation of the newly exposed phenolic hydroxyl group of 3-acetyl-4-hydroxybenzoic acid to give the final product, this compound.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The critical step for optimization in the proposed synthesis is the Fries rearrangement, where selectivity for the ortho product (3-acetyl-4-hydroxybenzoic acid) is paramount. The reaction conditions, particularly temperature and solvent, play a crucial role in directing the regioselectivity of the acyl group migration. wikipedia.orgbyjus.com
Temperature: Generally, higher reaction temperatures favor the formation of the ortho isomer, while lower temperatures favor the para isomer. wikipedia.orgbyjus.com The ortho product can form a more stable bidentate complex with the Lewis acid catalyst (e.g., AlCl₃), a state that is more readily achieved at higher temperatures, making it the thermodynamically controlled product. wikipedia.org
Solvent: The polarity of the solvent also influences the product ratio. Non-polar solvents tend to favor the formation of the ortho-substituted product. In contrast, increasing solvent polarity generally leads to a higher proportion of the para product. byjus.com
Therefore, to maximize the yield of 3-acetyl-4-hydroxybenzoic acid, the Fries rearrangement of 4-acetoxybenzoic acid should be conducted at elevated temperatures in a non-polar solvent.
Table 1: Influence of Reaction Conditions on Fries Rearrangement Selectivity
| Condition | Preference for Ortho Isomer | Preference for Para Isomer | Rationale |
| Temperature | High | Low | Thermodynamic vs. Kinetic control wikipedia.org |
| Solvent Polarity | Low (Non-polar) | High (Polar) | Solvation effects on the reaction intermediates byjus.com |
The final acetylation step is typically a high-yield reaction. It can be optimized by ensuring anhydrous conditions and using a slight excess of acetic anhydride with a catalytic amount of a strong acid. uwimona.edu.jm
Mechanistic Elucidation of Key Synthetic Steps
Fries Rearrangement Mechanism: The widely accepted mechanism for the Fries rearrangement involves several steps. wikipedia.orgorganic-chemistry.org
The Lewis acid catalyst (e.g., AlCl₃) coordinates to the carbonyl oxygen of the ester group, which is a better Lewis base than the phenolic oxygen. byjus.com
This coordination polarizes the C-O bond of the ester, leading to the cleavage of this bond and the formation of an acylium ion carbocation. byjus.com
The acylium ion then acts as an electrophile in an electrophilic aromatic substitution reaction with the activated benzene (B151609) ring. byjus.com
The attack can occur at the ortho or para position. Subsequent loss of a proton re-aromatizes the ring.
Finally, hydrolysis of the resulting complex liberates the hydroxy aryl ketone product. organic-chemistry.org
Acetylation Mechanism: The acid-catalyzed acetylation of the phenolic hydroxyl group with acetic anhydride proceeds as follows:
The acid catalyst protonates one of the carbonyl oxygens of acetic anhydride, activating it towards nucleophilic attack.
The lone pair of electrons on the phenolic oxygen of 3-acetyl-4-hydroxybenzoic acid attacks the activated carbonyl carbon.
A proton is lost from the phenolic oxygen, and the acetate group is eliminated, resulting in the formation of the this compound and acetic acid as a byproduct.
Derivatization and Analog Synthesis of this compound
The presence of three distinct functional groups—a carboxylic acid, an acetyl (ketone), and an acetoxy (ester)—on the this compound molecule allows for a wide range of chemical transformations to produce various derivatives and analogs.
Transformations of the Carboxyl Group (e.g., esterification, amide formation)
The carboxylic acid group is a versatile handle for derivatization.
Esterification: The most common method for converting a carboxylic acid to an ester is the Fischer esterification . This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. chemistrysteps.comchemguide.co.ukmasterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com
An alternative, often higher-yielding method involves a two-step process:
Conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. chemistrysteps.com
Reaction of the resulting acyl chloride with an alcohol, typically in the presence of a base like pyridine to neutralize the HCl byproduct. chemistrysteps.com
Table 2: Selected Methods for Esterification of Aromatic Carboxylic Acids
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Heat, often excess alcohol | One-step, inexpensive reagents chemguide.co.uk | Equilibrium reaction, harsh conditions may not be suitable for all substrates chemistrysteps.com |
| Via Acyl Chloride | 1. SOCl₂ or (COCl)₂ 2. Alcohol, Base (e.g., Pyridine) | 1. Reflux 2. Room Temp or 0 °C | High yield, irreversible libretexts.org | Two steps, requires handling of corrosive reagents |
Amide Formation: The synthesis of amides from carboxylic acids is a fundamental transformation in organic chemistry. libretexts.org
Direct Amidation: The direct reaction of a carboxylic acid with an amine requires high temperatures to dehydrate the intermediate ammonium carboxylate salt. acs.orglibretexts.org
Coupling Reagents: More commonly, coupling reagents are used to activate the carboxylic acid in situ. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) facilitate amide bond formation under milder conditions. libretexts.org
Via Acyl Chlorides: Similar to esterification, converting the carboxylic acid to an acyl chloride followed by reaction with a primary or secondary amine is a highly effective method for producing amides. libretexts.org
Microwave-Assisted Synthesis: Modern methods may employ microwave irradiation to accelerate the direct conversion of carboxylic acids to amides, often in solvent-free conditions, providing a greener alternative. asianpubs.org
Reactions at the Acetyl Moiety (e.g., oxidation, reduction, condensation)
The acetyl group, an aryl methyl ketone, is also amenable to a variety of chemical transformations.
Oxidation: The methyl group of the acetyl moiety can be oxidized. A classic method is the haloform reaction , where treatment with a halogen (e.g., iodine) in a strong base (e.g., NaOH) converts a methyl ketone into a carboxylate and a haloform (e.g., iodoform). masterorganicchemistry.com In this specific molecule, this reaction would likely also lead to the hydrolysis of the acetoxy ester. Other oxidizing agents can convert aryl methyl ketones to arylglyoxals or directly to the corresponding carboxylic acids. For instance, iodine in aqueous ammonia has been used to convert aryl methyl ketones to primary amides. scielo.br
Reduction: The carbonyl of the acetyl group can be reduced to either a secondary alcohol or a methylene group.
Reduction to an Alcohol: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) will reduce the ketone to a secondary alcohol, yielding 4-acetoxy-3-(1-hydroxyethyl)benzoic acid. Enzymatic reductions can also be employed for enantioselective synthesis of chiral aryl alcohols. acs.orgwikipedia.org
Reduction to a Methylene Group (Deoxygenation): The complete reduction of the carbonyl to a CH₂ group can be achieved through methods such as the Clemmensen reduction (amalgamated zinc and HCl), the Wolff-Kishner reduction (hydrazine and a strong base), or catalytic hydrogenation over a palladium catalyst. libretexts.orgrsc.orgthieme-connect.com Catalytic hydrogenation is often preferred for its milder conditions, especially for substrates with multiple functional groups. libretexts.org
Condensation Reactions: The α-protons on the methyl group of the acetyl moiety are acidic and can be removed by a base to form an enolate. This enolate can then participate in condensation reactions. A notable example is the Claisen-Schmidt condensation (a type of crossed aldol condensation), where the enolate reacts with an aldehyde (typically an aromatic aldehyde lacking α-protons) to form an α,β-unsaturated ketone, also known as a chalcone. cdnsciencepub.comuomustansiriyah.edu.iq Microwave-assisted, solvent-free conditions using boric acid as a catalyst have been developed for such condensations. nih.govnih.govresearchgate.net
Table 3: Representative Transformations of the Acetyl Group
| Transformation | Reagent(s) | Product Functional Group |
| Oxidation | I₂ / NaOH (Haloform) | Carboxylic acid masterorganicchemistry.com |
| Reduction to Alcohol | NaBH₄ | Secondary Alcohol wikipedia.org |
| Reduction to Methylene | H₂, Pd/C | Methylene (CH₂) libretexts.orgthieme-connect.com |
| Condensation | Ar-CHO, Base (e.g., NaOH) | α,β-Unsaturated Ketone (Chalcone) uomustansiriyah.edu.iq |
Modifications of the Acetoxy Group (e.g., deacetylation, transesterification)
The acetoxy group of this compound is an ester functional group and is therefore susceptible to reactions such as hydrolysis (deacetylation) and transesterification.
Deacetylation:
Deacetylation, the cleavage of the acetyl group from the phenolic oxygen, can be achieved through hydrolysis under either acidic or basic conditions. This reaction would yield 3-acetyl-4-hydroxybenzoic acid.
Acid-Catalyzed Hydrolysis: Treatment with a mineral acid, such as hydrochloric acid or sulfuric acid, in an aqueous solution would protonate the carbonyl oxygen of the acetoxy group, making it more susceptible to nucleophilic attack by water.
Base-Catalyzed Hydrolysis (Saponification): Reaction with a base, like sodium hydroxide, would involve the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the acetoxy group. This is typically a more rapid and irreversible process than acid-catalyzed hydrolysis.
| Reaction | Reagents | Product |
| Deacetylation | H3O+ or OH- | 3-Acetyl-4-hydroxybenzoic acid |
Transesterification:
Transesterification is the process of exchanging the alkoxy group of an ester with another. In the case of this compound, the acetoxy group could potentially undergo transesterification in the presence of an alcohol and an acid or base catalyst. This reaction would result in the formation of a new ester at the C4 position and acetic acid as a byproduct. The efficiency of this reaction would depend on the reaction conditions and the nature of the alcohol used.
| Reaction | Reagents | Potential Products |
| Transesterification | R-OH, Acid or Base Catalyst | 4-(Alkyloxy)-3-acetylbenzoic acid + Acetic Acid |
Regioselective Functionalization of the Aromatic Core
The regioselectivity of further functionalization of the aromatic core of this compound is directed by the existing substituents: the acetoxy, acetyl, and carboxylic acid groups.
Acetoxy Group (-OAc): This is an ortho-, para-directing and activating group due to the lone pairs on the oxygen atom that can be delocalized into the aromatic ring.
Acetyl Group (-COCH3): This is a meta-directing and deactivating group because the carbonyl group withdraws electron density from the ring.
Carboxylic Acid Group (-COOH): This is also a meta-directing and deactivating group due to the electron-withdrawing nature of the carbonyl and hydroxyl groups.
The positions on the aromatic ring are numbered as follows: C1 (with the carboxylic acid), C2, C3 (with the acetyl group), C4 (with the acetoxy group), C5, and C6. The available positions for electrophilic aromatic substitution are C2, C5, and C6.
The directing effects of the substituents are as follows:
The acetoxy group at C4 directs incoming electrophiles to the ortho positions (C3 and C5) and the para position (C1, which is already substituted).
The acetyl group at C3 directs to the meta positions (C1 and C5).
The carboxylic acid group at C1 directs to the meta positions (C3 and C5).
Considering these directing effects, the most likely position for electrophilic attack would be C5 . The acetoxy group strongly activates the C5 position (ortho to it), and both the acetyl and carboxylic acid groups direct to the C5 position (meta to them). The C2 and C6 positions are sterically hindered and electronically deactivated by the adjacent electron-withdrawing groups.
Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be expected to occur with a high degree of regioselectivity at the C5 position.
| Reaction | Reagents | Expected Major Product |
| Nitration | HNO3, H2SO4 | 4-Acetoxy-3-acetyl-5-nitrobenzoic acid |
| Halogenation | X2, Lewis Acid | 4-Acetoxy-3-acetyl-5-halobenzoic acid |
| Sulfonation | SO3, H2SO4 | 4-Acetoxy-3-acetyl-5-sulfobenzoic acid |
Advanced Spectroscopic and Structural Characterization of 4 Acetoxy 3 Acetylbenzoic Acid and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise structure of 4-acetoxy-3-acetylbenzoic acid in solution. While specific experimental spectra for this compound are not publicly cataloged, a highly accurate prediction of its ¹H and ¹³C NMR spectra can be constructed.
The ¹³C NMR spectrum would complement this by revealing signals for all nine carbon atoms. The carbonyl carbons of the carboxylic acid, acetyl, and acetoxy groups are expected to resonate at the lowest field (165-200 ppm). The six aromatic carbons would appear in the 120-155 ppm range, with their shifts determined by the electronic effects of the attached substituents. The two methyl carbons from the acetyl and acetoxy groups would be found at the highest field.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| COOH | >11.0 | Broad Singlet | - |
| H-2 | 8.25 | d | ~2.0 |
| H-6 | 8.15 | dd | ~8.5, 2.0 |
| H-5 | 7.30 | d | ~8.5 |
| Acetyl-CH₃ | 2.65 | Singlet | - |
Predicted ¹³C NMR Data (in CDCl₃, 101 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Acetyl C=O | 197.5 |
| Carboxyl C=O | 170.0 |
| Acetoxy C=O | 169.0 |
| C4 (C-OAc) | 152.0 |
| C1 (C-COOH) | 135.5 |
| C3 (C-Ac) | 134.0 |
| C6 | 131.0 |
| C2 | 125.0 |
| C5 | 124.5 |
| Acetyl-CH₃ | 29.5 |
Vibrational Spectroscopy (FTIR, Raman) for Elucidating Molecular Vibrations and Hydrogen Bonding Networks
Vibrational spectroscopy provides critical insights into the functional groups and potential intermolecular interactions, such as hydrogen bonding.
The Fourier-Transform Infrared (FTIR) spectrum of this compound is expected to be dominated by several strong carbonyl (C=O) stretching bands. A very broad absorption band from approximately 2500 to 3300 cm⁻¹ due to the O-H stretch of the carboxylic acid dimer is anticipated. Superimposed on this would be C-H stretching vibrations. The most revealing region is typically from 1600 to 1800 cm⁻¹. Here, three distinct C=O stretching vibrations are predicted: one for the aromatic ketone (around 1680-1700 cm⁻¹), one for the carboxylic acid (around 1700-1720 cm⁻¹, characteristic of a dimer), and one for the phenyl acetate (B1210297) ester (at a higher frequency, around 1760-1770 cm⁻¹). The spectrum would also feature C-O stretching bands for the ester and carboxylic acid groups between 1100 and 1300 cm⁻¹.
Raman spectroscopy, which is particularly sensitive to non-polar bonds, would provide complementary information. The aromatic ring vibrations and the symmetric C=O stretches would be prominent.
Predicted FTIR and Raman Vibrational Frequencies
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (FTIR) | Expected Intensity (Raman) |
|---|---|---|---|
| O-H Stretch (Carboxylic Acid Dimer) | 2500-3300 | Broad, Strong | Weak |
| C-H Stretch (Aromatic/Methyl) | 2900-3100 | Medium | Medium |
| C=O Stretch (Ester) | 1765 | Strong | Medium |
| C=O Stretch (Carboxylic Acid) | 1710 | Strong | Strong |
| C=O Stretch (Ketone) | 1690 | Strong | Strong |
| C=C Stretch (Aromatic Ring) | 1580-1610 | Medium-Strong | Strong |
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
Although a crystal structure for this compound has not been deposited in public databases, its solid-state architecture can be reliably predicted based on the structures of analogous compounds like 4-acetylbenzoic acid. The dominant intermolecular interaction would undoubtedly be the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid moieties of two separate molecules. This is a nearly universal packing motif for simple benzoic acids in the solid state.
These hydrogen-bonded dimers would then pack into a three-dimensional lattice stabilized by weaker interactions. These would likely include C-H···O contacts involving the methyl hydrogens of the acetyl and acetoxy groups acting as donors and the various carbonyl oxygen atoms acting as acceptors. The planarity of the molecule may be slightly distorted, with the planes of the carboxylic acid, acetyl, and acetoxy groups likely being twisted to varying degrees relative to the benzene (B151609) ring to relieve steric strain.
Hypothetical Crystallographic Data
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~13.0 |
| b (Å) | ~5.5 |
| c (Å) | ~15.0 |
| β (°) | ~105 |
| Molecules per unit cell (Z) | 4 |
Mass Spectrometry (High-Resolution and Tandem MS) for Fragmentation Pathway Analysis
Mass spectrometry provides information on the molecular weight and structural fragments of a compound. For this compound (molar mass: 222.19 g/mol ), high-resolution mass spectrometry (HRMS) would confirm its elemental composition, C₁₁H₁₀O₅.
In tandem mass spectrometry (MS/MS), the fragmentation pathways can be elucidated. The molecular ion [M]⁺• at m/z 222 would be the parent peak. A characteristic fragmentation for acetoxy-substituted aromatics is the loss of ketene (B1206846) (CH₂=C=O) via a McLafferty-type rearrangement, which would yield a fragment ion corresponding to 4-hydroxy-3-acetylbenzoic acid at m/z 180. Other primary fragmentation routes would include the loss of an acetyl radical (•COCH₃, 43 Da) to give a fragment at m/z 179, or the loss of the entire acetoxy radical (•OCOCH₃, 59 Da) to produce an ion at m/z 163. Subsequent fragmentation of the benzoic acid core, such as the loss of a hydroxyl radical (•OH, 17 Da) or water (H₂O, 18 Da), would also be expected.
Predicted Key Fragments in ESI-MS/MS
| m/z | Predicted Lost Fragment | Formula of Fragment |
|---|---|---|
| 222 | - | [C₁₁H₁₀O₅]⁺• (Molecular Ion) |
| 180 | CH₂=C=O (Ketene) | [C₉H₈O₄]⁺• |
| 179 | •COCH₃ (Acetyl radical) | [C₉H₇O₄]⁺ |
| 163 | •OCOCH₃ (Acetoxy radical) | [C₉H₇O₃]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
The UV-Vis spectrum of this compound is determined by the electronic transitions within its chromophoric system. The primary chromophore is the benzene ring substituted with an acetoxy group (an activating, ortho-para directing group) and two deactivating, meta-directing groups (acetyl and carboxyl). This complex substitution pattern influences the energy of the π→π* transitions.
Compared to simple benzoic acid, the extended conjugation and the presence of the auxochromic acetoxy group are expected to cause a bathochromic (red) shift in the primary absorption bands. The spectrum in a non-polar solvent would likely show two main absorption bands corresponding to π→π* transitions, similar to other substituted benzenes. A weaker, longer-wavelength absorption corresponding to the n→π* transition of the acetyl carbonyl group might also be observable as a shoulder on the main absorption band. The position of these peaks would be sensitive to solvent polarity.
Predicted UV-Vis Absorption Data (in Ethanol)
| Transition Type | Predicted λₘₐₓ (nm) | Chromophore |
|---|---|---|
| π→π* | ~250 | Substituted Benzene Ring |
| π→π* | ~290 | Substituted Benzene Ring |
Computational and Theoretical Chemistry Studies of 4 Acetoxy 3 Acetylbenzoic Acid
Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) stands as a powerful quantum mechanical method for investigating the electronic structure and geometry of molecules. For 4-acetoxy-3-acetylbenzoic acid, DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set such as 6-311G(d,p), are instrumental in determining the most stable molecular conformation. researchgate.net The optimization process involves finding the minimum energy geometry by exploring the potential energy surface, considering the rotational freedom of the carboxyl, acetyl, and acetoxy groups.
The presence of both electron-withdrawing (acetyl) and electron-donating (acetoxy) substituents on the benzene (B151609) ring significantly influences the molecule's electronic properties. DFT calculations can quantify these effects on the geometry of the benzene ring and the orientation of the substituent groups. orientjchem.org For instance, the bond lengths and angles within the aromatic ring are expected to deviate from a perfect hexagon due to the electronic push and pull of the substituents. orientjchem.org
Furthermore, analysis of the electronic structure provides valuable information about the molecule's reactivity and properties. Key parameters derived from DFT calculations include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution are crucial for understanding the molecule's chemical reactivity and electronic transitions. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule.
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxyl, acetyl, and acetoxy groups, indicating their susceptibility to electrophilic attack.
Atomic Charges: Methods like Natural Population Analysis (NPA) can be used to calculate the partial charges on each atom, offering insights into the intramolecular charge transfer and the polarity of different bonds. researchgate.net
Table 1: Representative DFT-Calculated Parameters for Substituted Benzoic Acids (Note: This table is illustrative and based on general findings for substituted benzoic acids, not specific to this compound due to lack of direct literature.)
| Parameter | Description | Typical Findings for Substituted Benzoic Acids |
| HOMO-LUMO Gap (eV) | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Varies with substituents; electron-withdrawing groups generally lower the gap. |
| Dipole Moment (Debye) | A measure of the overall polarity of the molecule. | Influenced by the vector sum of individual bond dipoles. |
| C-C Bond Lengths (Å) | Distances between carbon atoms in the benzene ring. | Deviate from the standard 1.39 Å depending on the electronic nature of substituents. |
| Carboxyl C=O Bond Length (Å) | Length of the carbonyl bond in the carboxylic acid group. | Can be influenced by intramolecular hydrogen bonding and substituent effects. |
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects
While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and interactions with the surrounding environment, such as a solvent. aip.orgwhiterose.ac.uk
For this compound, MD simulations can be employed to:
Explore Conformational Space: The molecule has several rotatable bonds, leading to a complex conformational landscape. MD simulations can sample these different conformations and determine their relative populations at a given temperature.
Analyze Solvent Effects: The behavior of this compound can be significantly different in various solvents. MD simulations can model the explicit interactions between the solute and solvent molecules, revealing details about the solvation shell structure and hydrogen bonding patterns. acs.orgnih.gov For example, in a protic solvent like water, the carboxylic acid group would be expected to form strong hydrogen bonds with solvent molecules. acs.org
Study Dimerization: Carboxylic acids are known to form hydrogen-bonded dimers. MD simulations can be used to investigate the stability and dynamics of such dimers for this compound in different environments. nih.gov
A study on the adsorption of aromatic carboxylic acids on methane (B114726) hydrate (B1144303) surfaces using MD simulations highlighted the importance of the liquid-phase environment on their interfacial behavior. acs.org Such studies provide a framework for understanding how this compound might behave at interfaces.
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling (excluding biological activity)
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physicochemical properties. conicet.gov.artandfonline.com While QSAR (Quantitative Structure-Activity Relationship) models focus on biological activity, QSPR models for this compound would aim to predict properties like:
pKa: The acidity of the carboxylic acid group is a key property. QSPR models can predict the pKa based on a set of calculated molecular descriptors. researchgate.net Studies on substituted benzoic acids have shown that descriptors related to electronic effects (like Hammett constants or calculated atomic charges) are crucial for accurate pKa prediction. researchgate.netresearchgate.net
Solubility: The solubility in different solvents can be modeled using descriptors that capture the molecule's polarity, size, and hydrogen bonding capacity.
Melting Point: While more challenging to predict, QSPR models can estimate the melting point based on descriptors related to molecular symmetry, intermolecular forces, and crystal packing efficiency.
The development of a QSPR model involves calculating a wide range of molecular descriptors for a series of related compounds with known property values. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., surface area). conicet.gov.ar Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are then used to build the predictive model. dergipark.org.tricapsr.com
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental spectra to validate the computed structure and provide a more detailed interpretation of the experimental data.
For this compound, the following spectroscopic parameters can be predicted:
NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is a powerful tool for structure elucidation. mdpi.comacs.org The GIAO (Gauge-Including Atomic Orbital) method, often used in conjunction with DFT, is a common approach for calculating NMR shielding tensors, which are then converted to chemical shifts. acs.org Accurate prediction often requires considering conformational averaging and solvent effects. rsc.org
Vibrational Frequencies (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. orientjchem.org These calculated frequencies are often scaled to better match experimental data due to the approximations inherent in the calculations. The predicted spectrum can aid in the assignment of experimental IR and Raman bands to specific vibrational modes of the molecule.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) by calculating the energies and oscillator strengths of electronic transitions. This can help in understanding the electronic structure and the nature of the chromophores within the molecule.
While no specific studies comparing predicted and experimental spectroscopic data for this compound are available, research on similar molecules like caffeic acid and its derivatives demonstrates the utility of these predictive methods. mdpi.com
Table 2: Overview of Computational Methods for Spectroscopic Prediction
| Spectroscopy | Computational Method | Information Obtained |
| NMR | DFT with GIAO | Chemical shifts (1H, 13C), coupling constants |
| IR/Raman | DFT frequency calculations | Vibrational frequencies and intensities |
| UV-Vis | TD-DFT | Electronic transition energies and intensities (λmax) |
Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis and Quantum Chemical Topology
Understanding the intermolecular interactions is crucial for explaining the solid-state properties of a compound, such as its crystal packing and melting point.
Quantum Chemical Topology (QCT): QCT methods, such as the Quantum Theory of Atoms in Molecules (QTAIM), provide a rigorous framework for analyzing the electron density to characterize chemical bonding and intermolecular interactions. rsc.orgresearchgate.netmdpi.com In QTAIM, the presence of a bond path between two atoms is a necessary condition for a chemical bond. mdpi.com The properties of the electron density at the bond critical point (BCP) between two interacting atoms reveal the nature of the interaction (e.g., covalent vs. electrostatic). unizar.es This analysis can be used to quantify the strength and nature of hydrogen bonds and other non-covalent interactions in the crystal structure of this compound.
Reactivity, Reaction Mechanisms, and Kinetics Involving 4 Acetoxy 3 Acetylbenzoic Acid
Investigation of Intramolecular Cyclization Pathways
While specific studies on the intramolecular cyclization of 4-acetoxy-3-acetylbenzoic acid are not prevalent in the literature, its structure suggests potential pathways under appropriate conditions. One conceivable reaction is an intramolecular Friedel-Crafts acylation. If the carboxylic acid is converted to a more reactive acyl chloride or acid anhydride, the acetyl group's carbonyl carbon could act as an electrophile, potentially leading to cyclization onto the aromatic ring. However, this process would be challenging due to the deactivating nature of the existing acetyl and carboxyl groups on the ring, which would make the aromatic system less nucleophilic and thus less susceptible to electrophilic attack.
Another possibility involves the hydrolysis of the acetoxy group to a hydroxyl group, forming 3-acetyl-4-hydroxybenzoic acid. This intermediate could then potentially undergo cyclization reactions. For example, derivatives of 3-acetyl-4-hydroxycoumarin, a related structural motif, are known to be precursors for preparing fused ring systems through various cyclization procedures arabjchem.orgresearchgate.net.
Kinetic Studies of Acid-Base Equilibria and Proton Transfer Reactions
The primary acid-base equilibrium for this compound involves the dissociation of the carboxylic acid proton. The acid dissociation constant (pKa) for this compound is not specifically documented in available databases. However, it can be estimated by considering the electronic effects of the substituents on the pKa of benzoic acid (approximately 4.20).
The acetyl group (-COCH₃) is an electron-withdrawing group through both induction and resonance, which stabilizes the conjugate base (carboxylate) and thus increases the acidity (lowers the pKa) relative to benzoic acid. The acetoxy group (-OAc) has competing effects: it is electron-withdrawing inductively but can be electron-donating through resonance due to the lone pairs on the oxygen atom. stackexchange.comechemi.com Given the positions of the substituents, the net effect on the carboxylic acid's proton transfer equilibrium would result in a slightly stronger acid than benzoic acid.
Table 1: Comparison of pKa Values for Benzoic Acid and a Related Derivative This table illustrates the effect of an acetyl substituent on the acidity of benzoic acid. A similar acid-strengthening effect is expected for this compound.
| Compound | Structure | pKa at 25°C |
| Benzoic Acid | C₆H₅COOH | 4.20 researchgate.net |
| 3-Acetylbenzoic Acid | m-(CH₃CO)C₆H₄COOH | 3.81 |
| 4-Acetylbenzoic Acid | p-(CH₃CO)C₆H₄COOH | 3.70 |
Data for 3-acetylbenzoic acid and 4-acetylbenzoic acid sourced from the IUPAC Digitized pKa Dataset. nih.gov
Proton transfer reactions are fundamental to many of the compound's other reactivities, including acid-catalyzed hydrolysis. study.com
Mechanistic Investigations of Ester Hydrolysis and Acetyl Group Reactivity
The acetoxy group of this compound is an ester and is susceptible to hydrolysis under both acidic and basic conditions to yield 3-acetyl-4-hydroxybenzoic acid and acetic acid. study.comstudy.com
Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis proceeds via a well-established nucleophilic acyl substitution mechanism, often designated as AAC2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular). study.comresearchgate.net
Protonation: The carbonyl oxygen of the ester is protonated by an acid catalyst (e.g., H₃O⁺), which activates the carbonyl carbon, making it a stronger electrophile. ucl.ac.beresearchgate.net
Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. study.comucl.ac.be
Proton Transfer: A proton is transferred from the attacking water moiety to the oxygen of the original alcohol portion (the phenoxy oxygen in this case). This converts the phenoxy group into a better leaving group (a phenol).
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the phenol (3-acetyl-4-hydroxybenzoic acid) as a leaving group. ucl.ac.be
Deprotonation: The resulting protonated carboxylic acid (acetic acid) is deprotonated by water to regenerate the acid catalyst and give the final product. researchgate.net
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as hydroxide (OH⁻), hydrolysis occurs via a BAC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular). stackexchange.comstudy.com
Nucleophilic Attack: The strong nucleophile (OH⁻) directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral alkoxide intermediate. stackexchange.com
Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the phenoxide (the conjugate base of 3-acetyl-4-hydroxybenzoic acid) as the leaving group. stackexchange.comstudy.com
Acid-Base Reaction: The carboxylic acid (acetic acid) formed in the previous step is immediately deprotonated by the strongly basic phenoxide or another hydroxide ion. This final, irreversible acid-base step drives the equilibrium toward the products. An acidic workup is required to protonate the carboxylate and phenoxide to obtain the final neutral products. stackexchange.comstudy.com
The hydrolysis of the closely related compound aspirin (B1665792) (acetylsalicylic acid) has been studied extensively and can involve intramolecular catalysis by the neighboring carboxylate group, which acts as a general base. researchgate.netucl.ac.be While the groups in this compound are not positioned for such direct intramolecular catalysis, the principles of ester hydrolysis remain the same.
The acetyl group's carbonyl is also a site of potential reactivity. As a ketone, it is less reactive towards nucleophiles than an aldehyde due to steric hindrance and the electronic effect of having two carbon substituents. quora.comncert.nic.in Nevertheless, it can undergo nucleophilic addition reactions, such as reaction with hydrazines to form hydrazones. arabjchem.orgijpbs.com
Participation in Electrophilic Aromatic Substitution and Nucleophilic Acyl Substitution Reactions
Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring of this compound has two unsubstituted positions (C-2 and C-6) available for electrophilic aromatic substitution. The outcome of such a reaction is determined by the combined directing effects of the three existing substituents. libretexts.org
-COOH (Carboxyl group): This is a deactivating group and a meta-director due to its electron-withdrawing nature via both induction and resonance. libretexts.orgchemistrysteps.com
-COCH₃ (Acetyl group): This is also a deactivating group and a meta-director for the same reasons as the carboxyl group. chemistrysteps.comreddit.comresearchgate.net
-OCOCH₃ (Acetoxy group): This group is activating and an ortho, para-director. The oxygen atom's lone pairs can be donated into the ring via resonance, which outweighs its inductive electron withdrawal. This resonance effect stabilizes the carbocation intermediate (sigma complex) formed during ortho and para attack. stackexchange.comechemi.comorganicchemistrytutor.com
The directing effects of these groups are summarized below:
Table 2: Directing Effects of Substituents on this compound
| Substituent | Position | Type | Directing Effect |
| -COOH | 1 | Deactivating | meta (to C-3, C-5) |
| -COCH₃ | 3 | Deactivating | meta (to C-1, C-5) |
| -OCOCH₃ | 4 | Activating | ortho, para (to C-3, C-5) |
In a competitive situation, the powerful activating effect of the acetoxy group typically dictates the position of substitution. chemistrysteps.com The acetoxy group directs incoming electrophiles to its ortho positions (C-3 and C-5).
Position C-3 is already substituted.
Position C-5 is meta to the deactivating carboxyl and acetyl groups.
The carboxyl and acetyl groups direct to their meta positions.
The carboxyl group at C-1 directs to C-3 (substituted) and C-5.
The acetyl group at C-3 directs to C-1 (substituted) and C-5.
Nucleophilic Acyl Substitution: This reaction type involves a nucleophile attacking a carbonyl carbon. organicchemistrytutor.com In this compound, there are three carbonyl carbons: the carboxylic acid, the ester (acetoxy), and the ketone (acetyl). Nucleophilic acyl substitution specifically refers to reactions where a leaving group is displaced, which applies to the carboxylic acid and ester functionalities. chemistrytalk.org
Ester Carbonyl: The acetoxy group can be substituted by a nucleophile, as seen in its hydrolysis (where water is the nucleophile).
Carboxylic Acid Carbonyl: The -OH group of a carboxylic acid is a poor leaving group. Therefore, it does not typically undergo nucleophilic acyl substitution directly. It must first be activated, for example, by protonation under acidic conditions or by conversion to a more reactive derivative like an acyl chloride. chemistrytalk.org
The ketone carbonyl is not susceptible to nucleophilic acyl substitution as it lacks a suitable leaving group; it undergoes nucleophilic addition instead. ncert.nic.in
Catalytic Transformations Mediated by or Involving this compound
There is no significant evidence in the scientific literature to suggest that this compound itself is used as a catalyst or mediator in chemical transformations. While metal complexes derived from its analogues, such as 4-acetylbenzoic acid, have been synthesized and shown to possess catalytic activity for oxidation reactions, this is a property of the resulting coordination complex rather than the organic acid ligand itself.
Applications of 4 Acetoxy 3 Acetylbenzoic Acid in Advanced Materials and Organic Synthesis
Role as a Building Block in the Synthesis of Complex Organic Molecules
4-Acetoxy-3-acetylbenzoic acid serves as a valuable intermediate in multi-step organic synthesis. Its preparation often involves a Fries rearrangement of an acetyl-protected p-hydroxybenzoic acid, highlighting its accessibility from common starting materials. While detailed examples of its extensive use as a foundational building block for a wide array of complex molecules are not broadly documented in publicly available research, its structural features suggest considerable potential. The presence of three distinct functional groups offers multiple reaction sites for sequential and controlled chemical modifications, a key attribute for a versatile building block in the synthesis of intricate molecular architectures.
Incorporation into Polymeric Materials (e.g., polyesters, flame retardants)
The application of this compound derivatives in the creation of advanced polymeric materials, particularly in the development of flame retardants for polyesters, has been an area of significant research. Organophosphorus compounds are of great interest for producing halogen-free flame retardants, and derivatives of this compound are key components in synthesizing these additives.
One notable application involves the synthesis of a novel phosphinated acetoxybenzoic acid, specifically 1-(4-acetoxyphenyl)-1-(4-carboxylphenyl)-1-(6-oxido-6H-dibenz
This specialized monomer is then incorporated into the backbone of poly(ethylene terephthalate) (PET) through acidolysis and polycondensation. The inclusion of this phosphorus-containing monomer enhances the flame retardancy of the resulting copolyesters. Research has shown that a polyester (B1180765) with a UL-94 V-0 rating, a high standard for flame resistance, can be achieved with a phosphorus content as low as 1.43 wt%. The incorporation of this monomer also influences the physical properties of the polyester, such as its glass transition temperature (Tg) and crystallinity.
Table 1: Impact of Phosphinated Acetoxybenzoic Acid Derivative on PET Properties
| Property | Observation |
| Flame Retardancy | Enhanced, achieving UL-94 V-0 rating at low phosphorus content. |
| Glass Transition Temperature (Tg) | Increases with the content of the phosphinated monomer. |
| Crystallinity | Decreases with the incorporation of the phosphinated monomer. |
Utilization as a Ligand or Precursor in Coordination Chemistry (e.g., metal complexes)
Currently, there is a lack of specific research detailing the use of this compound as a ligand or precursor in coordination chemistry. While the coordination chemistry of related benzoic acid derivatives, such as 4-acetylbenzoic acid, has been explored with various metal ions, the specific coordination behavior of this compound remains an area for future investigation. The presence of multiple potential coordination sites—the carboxylate group and the two carbonyl oxygen atoms of the acetyl and acetoxy groups—suggests that it could form a variety of interesting metal complexes with diverse structural and catalytic properties.
Development as a Photoremovable Protecting Group Precursor for Carboxylic Acids
This compound has been identified as a key precursor in the synthesis of photoremovable protecting groups (PPGs), specifically those based on the p-hydroxyphenacyl (pHP) chromophore. nih.gov These "caged" compounds allow for the spatial and temporal control over the release of bioactive molecules and other chemical species through the application of light.
The synthesis of these PPGs involves the transformation of this compound into an α-diazo ketone. This is achieved by first converting the carboxylic acid moiety into an acid chloride, which is then reacted with diazomethane. The resulting α-diazo ketone is a crucial intermediate that can then be coupled with a carboxylic acid to form the protected, or "caged," compound. Upon photolysis, the pHP group undergoes a photo-Favorskii rearrangement, leading to the release of the carboxylic acid.
The synthetic utility of this compound in this context lies in its role as a modifiable scaffold. The acetyl and acetoxy groups provide handles for further functionalization, allowing for the fine-tuning of the photophysical and photochemical properties of the resulting PPGs.
Exploration in Supramolecular Chemistry and Crystal Engineering through Hydrogen Bonding and π-π Interactions
As a carboxylic acid, it is highly probable that this compound would form centrosymmetric dimers in the solid state through strong O-H···O hydrogen bonds between the carboxylic acid groups of two molecules. The presence of the acetyl and acetoxy groups introduces additional hydrogen bond acceptors (the carbonyl oxygens), which could participate in weaker C-H···O interactions.
Advanced Analytical Methodologies for 4 Acetoxy 3 Acetylbenzoic Acid
Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the purity assessment and quantification of non-volatile and thermally sensitive compounds like 4-Acetoxy-3-acetylbenzoic acid. The development of a robust HPLC method is critical for ensuring the quality and consistency of the compound.
For the quantification of this compound and the detection of related substances, a UV detector is typically employed. ijpsonline.compurdue.edu The detection wavelength is selected based on the UV absorbance spectrum of the analyte, often at a wavelength that provides maximum sensitivity, such as 237 nm or 275 nm. nih.govijpsonline.com Method validation is performed according to the International Council for Harmonisation (ICH) guidelines, ensuring the method is specific, linear, accurate, precise, and robust. chem-soc.si Linearity is typically established across a concentration range, with correlation coefficients (r²) of ≥ 0.999 being desirable. waters.com The limits of detection (LOD) and quantification (LOQ) are also determined to establish the sensitivity of the method. nih.gov
Table 1: Illustrative HPLC Method Parameters for the Analysis of Benzoic Acid Derivatives
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | nih.govchem-soc.si |
| Mobile Phase | Acetonitrile and water with 0.1% orthophosphoric acid (e.g., 55:45 v/v) | chem-soc.si |
| Flow Rate | 1.0 mL/min | chem-soc.si |
| Detection Wavelength | 237 nm | chem-soc.siijpsonline.com |
| Injection Volume | 10-20 µL | N/A |
| Column Temperature | Ambient or controlled (e.g., 30 °C) | N/A |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility. This typically involves converting the carboxylic acid group into a less polar and more volatile ester, such as a trimethylsilyl (B98337) (TMS) ester. nist.gov The derivatization is often achieved by reacting the sample with a silylating agent like bis-(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net
Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing detailed structural information and enabling confident identification of impurities. thermofisher.com
GC-MS is particularly useful for impurity profiling, as it can detect and identify trace amounts of by-products, starting materials, or degradation products. ijsdr.org The high resolution and sensitivity of modern GC-MS systems allow for the detection of impurities at sub-ppm levels. thermofisher.com The mass spectra obtained can be compared against spectral libraries, such as the NIST library, for putative identification of unknown compounds. researchgate.net
Table 2: Typical GC-MS Parameters for the Analysis of Derivatized Benzoic Acids
| Parameter | Condition | Reference |
|---|---|---|
| Derivatization Agent | Bis-(trimethylsilyl)trifluoroacetamide (BSTFA) | researchgate.net |
| GC Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | netzsch.com |
| Carrier Gas | Helium at a constant flow (e.g., 1.0 mL/min) | thermofisher.com |
| Inlet Temperature | 250 °C | thermofisher.com |
| Oven Program | Initial temp 50 °C, ramp to 320 °C at 20 °C/min | thermofisher.com |
| Ionization Mode | Electron Ionization (EI) at 70 eV | thermofisher.com |
| Mass Analyzer | Quadrupole or High-Resolution (e.g., Orbitrap) | thermofisher.com |
Capillary Electrophoresis for High-Resolution Separations
Capillary Electrophoresis (CE) offers a high-resolution alternative to HPLC for the separation of charged species. This technique separates ions based on their electrophoretic mobility in an electric field, which is influenced by the charge and size of the molecule. nih.gov For the analysis of this compound and its potential acidic impurities, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is particularly suitable. niscpr.res.in
In MEKC, a surfactant, such as sodium dodecyl sulphate (SDS), is added to the buffer solution above its critical micelle concentration. niscpr.res.in This forms micelles that act as a pseudo-stationary phase, allowing for the separation of both charged and neutral molecules. The separation is achieved in a narrow-bore fused-silica capillary under a high applied voltage. nih.gov
The composition of the background electrolyte (BGE), including the type of buffer, its pH, and the concentration of the surfactant, are critical parameters that are optimized to achieve the desired separation. niscpr.res.in Detection is typically performed using a UV detector integrated into the CE instrument. fortlewis.edu CE methods are known for their high efficiency, rapid analysis times, and minimal consumption of solvents and samples. niscpr.res.in
Table 3: Exemplar Capillary Electrophoresis Conditions for Aspirin (B1665792) and Related Compounds
| Parameter | Condition | Reference |
|---|---|---|
| Capillary | Fused-silica, e.g., 53 cm total length, 50 µm i.d. | fortlewis.edu |
| Background Electrolyte | 12.5 mM Sodium tetraborate, 15 mM Boric acid (pH 9.0), 50 mM SDS | niscpr.res.in |
| Applied Voltage | +15 kV to +25 kV | niscpr.res.infortlewis.edu |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) | fortlewis.edu |
| Temperature | 40 °C | fortlewis.edu |
| Detection | UV at 210 nm | fortlewis.edu |
Spectrophotometric Methods for Quantitative Analysis in Complex Mixtures
UV-Visible spectrophotometry provides a simple, cost-effective, and rapid method for the quantitative analysis of this compound. du.ac.in This technique is based on the principle that the amount of light absorbed by a solution is directly proportional to the concentration of the absorbing species (Beer's Law). youtube.com
For direct quantification, the absorbance of a solution of this compound can be measured at its wavelength of maximum absorbance (λmax), which for similar compounds is often in the range of 275-304 nm. ijpsonline.com However, in the presence of interfering substances that also absorb in this region, a colorimetric approach may be more specific. For compounds that can be hydrolyzed to salicylic (B10762653) acid, a common method involves the formation of a colored complex with iron(III) chloride, which can be measured in the visible region (around 530 nm). du.ac.inwisdomlib.org This reaction is highly specific for phenolic hydroxyl groups.
To analyze mixtures containing the parent compound and its degradation products, multivariate calibration methods like partial least squares (PLS) can be applied to the UV spectra. ijpsonline.com These chemometric techniques can resolve overlapping spectral signals and allow for the simultaneous quantification of multiple components without prior separation. ijpsonline.com
Table 4: Spectrophotometric Analysis Approaches for Acetylsalicylic Acid
| Method | Principle | Measurement Wavelength | Reference |
|---|---|---|---|
| Direct UV Measurement | Measures the inherent UV absorbance of the compound. | ~275 nm | ijpsonline.com |
| Colorimetric Method | Formation of a violet-colored complex with Fe(III) after hydrolysis to a salicylate. | ~530 nm | wisdomlib.org |
| Derivative Spectrophotometry | Measures the first or higher-order derivative of the absorption spectrum to resolve overlapping peaks. | Variable (e.g., 238.5 nm) | nih.gov |
| Multivariate Calibration (PLS) | Uses chemometric models to quantify components in a mixture from their combined spectra. | Spectral range (e.g., 236-350 nm) | ijpsonline.com |
Development of Specialized Techniques for Trace Analysis
The detection and quantification of trace-level impurities in this compound are of paramount importance for ensuring its safety and efficacy. Specialized techniques are often required to achieve the necessary sensitivity and selectivity for this purpose.
Gas chromatography coupled with tandem mass spectrometry (GC-MS-MS) is a highly sensitive and specific technique for trace analysis. nih.gov It enhances the selectivity of conventional GC-MS by performing a second stage of mass analysis, which helps to reduce chemical noise and improve the signal-to-noise ratio for the target analytes. This allows for very low detection limits, often in the picogram per milliliter (pg/mL) range. nih.gov
Another approach involves the use of advanced sample preparation and extraction techniques to concentrate trace impurities before analysis. Solid-phase microextraction (SPME) and stir bar sorptive extraction (SBSE) are solvent-free methods that can effectively extract and concentrate trace organic compounds from a sample matrix. semanticscholar.org These techniques, when coupled with GC-MS or HPLC, can significantly enhance the detection capabilities for trace impurities.
For elemental impurities, highly sensitive techniques such as instrumental neutron activation analysis (INAA) can be employed to determine the concentration of trace elements in the final product. akjournals.com
Table 5: Specialized Techniques for Trace Impurity Analysis
| Technique | Principle | Typical Application | Reference |
|---|---|---|---|
| GC-MS-MS | Gas chromatography with two stages of mass analysis for enhanced selectivity and sensitivity. | Quantification of trace organic impurities in complex matrices. | nih.gov |
| Solid-Phase Microextraction (SPME) | A coated fiber is used to extract and concentrate analytes from a sample prior to GC or HPLC analysis. | Analysis of volatile and semi-volatile trace impurities. | semanticscholar.org |
| Stir Bar Sorptive Extraction (SBSE) | A magnetic stir bar coated with a sorbent phase extracts and concentrates analytes from a liquid sample. | Enrichment of trace organic compounds from aqueous samples. | semanticscholar.org |
| Instrumental Neutron Activation Analysis (INAA) | A nuclear process used to determine the concentrations of elements in a vast amount of materials. | Determination of trace elemental impurities. | akjournals.com |
Future Research Directions and Challenges for 4 Acetoxy 3 Acetylbenzoic Acid Chemistry
Exploration of Sustainable and Green Synthetic Routes
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, aiming for processes that are environmentally benign and economically viable. For 4-acetoxy-3-acetylbenzoic acid, moving beyond traditional synthetic methods is a key challenge.
Current research on the green synthesis of related compounds, such as aspirin (B1665792) (acetylsalicylic acid), offers valuable insights. Traditional acetylation methods often rely on harsh catalysts and large volumes of organic solvents. Future research should focus on developing greener alternatives for the synthesis of this compound. This includes the use of microwave irradiation to accelerate reaction times and reduce energy consumption, as has been demonstrated in the synthesis of aspirin and other pharmaceutical compounds. ijert.orgfigshare.comacs.org Solvent-free reaction conditions or the use of benign solvents like water or ethanol (B145695) are also promising avenues. ijert.org
Furthermore, the development of catalytic systems that are recyclable and operate under mild conditions is paramount. The synthesis of aspirin derivatives has been explored using solid acid catalysts, which can be easily separated from the reaction mixture and reused. njit.edu Similar approaches could be adapted for the acylation and acetylation steps in the synthesis of this compound.
Table 1: Comparison of Traditional and Potential Green Synthetic Methods for Acetylation
| Feature | Traditional Method (e.g., Acetic Anhydride with Strong Acid) | Potential Green Methods |
| Catalyst | Strong, corrosive acids (e.g., sulfuric acid, phosphoric acid) njit.edu | Recyclable solid acids, biocatalysts |
| Solvent | Often requires organic solvents | Solvent-free or benign solvents (water, ethanol) ijert.org |
| Energy Input | Conventional heating, often for extended periods | Microwave irradiation for rapid heating ijert.orgfigshare.comacs.org |
| Work-up | Often involves quenching with large volumes of water and extraction | Simpler, with easier catalyst separation |
| Byproducts | Can generate acidic waste streams | Minimized waste generation |
Development of Novel Catalytic Transformations
The functional groups present in this compound offer multiple sites for further chemical modification. The development of novel catalytic transformations that can selectively target these sites is a significant area for future research.
Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of aromatic rings. nih.govnih.govrsc.orgrsc.org Research into the ortho-C-H arylation of benzoic acids, for instance, could be extended to this compound to introduce new aryl substituents, leading to a diverse library of derivatives with potentially new properties. rsc.orgacs.org The development of ligands that can direct the palladium catalyst to a specific C-H bond on the benzene (B151609) ring will be crucial for achieving high selectivity.
Furthermore, Friedel-Crafts acylation, a classic reaction for introducing acyl groups to aromatic rings, is continuously being improved through the development of more efficient and environmentally friendly catalysts. cdp-innovation.comchemcess.comlibretexts.org The use of solid catalysts, such as zeolites, in acylation reactions can offer advantages in terms of reusability and reduced waste. google.comgoogle.com Applying these advanced catalytic systems to the synthesis or further modification of this compound could lead to more sustainable and efficient processes.
Integration into Advanced Functional Materials beyond Current Applications
The unique combination of functional groups in this compound makes it an intriguing building block for advanced functional materials. While direct applications are yet to be established, research on related benzoic acid derivatives provides a roadmap for future exploration.
In the field of organic electronics, benzoic acid derivatives have been used to modify the properties of conducting polymers for applications in organic light-emitting devices (OLEDs) and organic thin-film transistors (OTFTs). researchgate.neteurekaselect.comnih.govmdpi.com The carboxylic acid group can be used to anchor the molecule to surfaces or to interact with other components in a material, while the acetyl and acetoxy groups can influence the electronic properties and solubility. Future research could investigate the incorporation of this compound into conjugated polymer systems to tune their charge transport and photophysical properties.
Moreover, the ability of benzoic acid derivatives to form co-crystalline phases with polymers opens up possibilities for creating functional films. mdpi.com These materials could find applications in areas such as controlled release, where the benzoic acid derivative is slowly released from the polymer matrix. The pharmacological properties of many benzoic acid derivatives suggest that materials incorporating this compound could have potential in biomedical applications. nih.govresearchgate.net
Table 2: Potential Applications of Functionalized Benzoic Acids in Advanced Materials
| Application Area | Role of Benzoic Acid Derivative | Potential Benefit of this compound |
| Organic Electronics | Modify conductivity of polymers, regulate crystal growth of semiconductors researchgate.neteurekaselect.comnih.gov | Tunable electronic properties and processability |
| Functional Polymers | Act as functional additives, form co-crystalline phases mdpi.comresearchgate.net | Introduction of specific chemical functionalities |
| Biomaterials | Controlled release of bioactive molecules nih.gov | Potential for tailored release profiles and bioactivity |
Computational Design of New Derivatives with Tuned Reactivity or Properties
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful platform for the rational design of new molecules with desired properties, thereby reducing the need for extensive trial-and-error synthesis. researchgate.netimist.ma
For this compound, DFT calculations can be employed to predict the reactivity of different sites on the molecule, guiding the development of selective synthetic transformations. nih.gov By calculating parameters such as frontier molecular orbital energies and Fukui functions, researchers can identify the most likely sites for electrophilic or nucleophilic attack. scielo.org.za
Furthermore, computational methods can be used to design new derivatives of this compound with tailored electronic, optical, or biological properties. For example, by systematically varying the substituents on the aromatic ring in silico, it is possible to predict how these changes will affect properties like the HOMO-LUMO gap, which is relevant for applications in organic electronics. sciencepublishinggroup.com Similarly, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of new derivatives, accelerating the discovery of new therapeutic agents. imist.ma The study of acetylated phenolic compounds has shown that acetylation can significantly impact biological activity, a phenomenon that can be explored computationally for derivatives of this compound. nih.govresearchgate.net
Methodological Advancements in Spectroscopic Characterization and Analytical Techniques
As new derivatives of this compound are synthesized and integrated into complex systems, the need for advanced analytical techniques for their characterization and analysis becomes critical.
Advanced Nuclear Magnetic Resonance (NMR) techniques are indispensable for the unambiguous structural elucidation of complex organic molecules, including the differentiation of isomers. creative-biostructure.com Two-dimensional NMR techniques such as COSY, HSQC, and HMBC can provide detailed information about the connectivity of atoms within the molecule. creative-biostructure.comipb.ptsemanticscholar.orgyoutube.comwiley.com For a molecule like this compound, these techniques would be essential to confirm the positions of the substituents on the aromatic ring.
In the context of pharmaceutical development or materials science, where purity is paramount, hyphenated analytical techniques play a crucial role in impurity profiling. ajrconline.orgrroij.com Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-NMR (LC-NMR) combine the separation power of chromatography with the identification capabilities of spectroscopic methods, allowing for the detection and structural elucidation of even trace-level impurities. ijfmr.comchromatographyonline.comrjpn.org The application of these advanced hyphenated techniques will be essential for ensuring the quality and performance of materials derived from this compound.
Table 3: Advanced Analytical Techniques for the Characterization of this compound and its Derivatives
| Technique | Information Provided | Relevance |
| 2D NMR (COSY, HSQC, HMBC) | Detailed structural connectivity, isomer differentiation creative-biostructure.comipb.ptsemanticscholar.org | Unambiguous structure confirmation |
| LC-MS | Separation and identification of components in a mixture, molecular weight determination ijfmr.comchromatographyonline.com | Impurity profiling, reaction monitoring |
| LC-NMR | Separation and full structural elucidation of components in a mixture rroij.comijfmr.com | Definitive identification of impurities and isomers |
| HPLC-FTIR | Separation and identification of functional groups ijfmr.com | Complementary structural information |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
